H-Gly-Arg-AMC hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Arg-AMC hydrochloride involves the coupling of glycyl and L-argininamide with 7-amino-4-methylcoumarin. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable solid form .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Arg-AMC hydrochloride primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for cathepsin C, which cleaves the compound to release 7-amino-4-methylcoumarin .
Common Reagents and Conditions
The enzymatic cleavage reaction requires the presence of cathepsin C and is typically carried out in a buffered solution at physiological pH. The reaction conditions include maintaining the temperature at 37°C to mimic physiological conditions .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin, which exhibits fluorescence with excitation and emission maxima at 340-360 nm and 440-460 nm, respectively .
Scientific Research Applications
H-Gly-Arg-AMC hydrochloride is widely used in scientific research for the following applications:
Biochemistry: It is used to study the activity of cathepsin C and other proteases.
Cell Biology: The compound is employed in assays to measure protease activity in various cell types.
Medicine: It is used in diagnostic assays to detect and quantify protease activity in clinical samples.
Industry: The compound is used in the development of enzyme activity assays for drug discovery and development
Mechanism of Action
The mechanism of action of H-Gly-Arg-AMC hydrochloride involves its enzymatic cleavage by cathepsin C. The enzyme recognizes the glycyl-L-argininamide moiety and cleaves the peptide bond, releasing 7-amino-4-methylcoumarin. The released coumarin exhibits fluorescence, which can be measured to quantify the enzyme activity. This mechanism allows for the sensitive detection of cathepsin C activity in various biological samples .
Comparison with Similar Compounds
H-Gly-Arg-AMC hydrochloride is unique due to its specific design as a substrate for cathepsin C. Similar compounds include:
Z-Gly-Gly-Arg-AMC: Another fluorogenic substrate used for thrombin generation assays.
H-β-Ala-Gly-Arg-pNA: A chromogenic substrate used for measuring protease activity.
These compounds differ in their specific applications and the enzymes they target, highlighting the unique utility of this compound in cathepsin C activity assays .
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4.ClH/c1-10-7-16(26)28-14-8-11(4-5-12(10)14)23-17(27)13(24-15(25)9-19)3-2-6-22-18(20)21;/h4-5,7-8,13H,2-3,6,9,19H2,1H3,(H,23,27)(H,24,25)(H4,20,21,22);1H/t13-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBDQPURBLGAHN-ZOWNYOTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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